Carboprost

Description

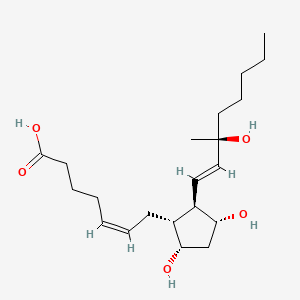

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-IIELGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022739 | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-23-3, 59286-19-0 | |

| Record name | Carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Methyl-pgf2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Carboprost Signaling Pathway and Intracellular Calcium Mobilization

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carboprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent uterotonic agent widely used in obstetrics. Its physiological effects are primarily mediated through the activation of a specific signaling pathway that culminates in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). A comprehensive understanding of this pathway is critical for the development of novel therapeutics targeting the prostanoid receptor family and for elucidating the fundamental mechanisms of smooth muscle contraction. This guide provides a detailed examination of the this compound signaling cascade, from receptor engagement to the mobilization of intracellular calcium stores. Furthermore, it offers field-proven, step-by-step experimental protocols for the accurate measurement and characterization of these cellular events, ensuring scientific integrity and reproducibility.

Introduction: The Central Role of the FP Receptor

This compound exerts its biological activity by binding to the Prostaglandin F Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is the primary target for PGF2α and its analogues. The binding of this compound to the FP receptor induces a conformational change in the receptor, which in turn activates a specific class of heterotrimeric G-proteins, namely the Gq/11 family. This initial step is the commitment point for the entire downstream signaling cascade.

The specificity of the this compound-FP receptor interaction is paramount. Off-target effects are minimal at therapeutic concentrations, making this a well-defined system for studying Gq-mediated signaling.

The Gq/11-Phospholipase Cβ (PLCβ) Axis

Upon activation by the this compound-bound FP receptor, the Gαq subunit of the Gq/11 protein dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαq-GTP complex then targets and activates its primary effector enzyme, Phospholipase Cβ (PLCβ).

PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

This enzymatic step represents a significant amplification point in the signaling pathway. A single activated FP receptor can lead to the activation of multiple Gq proteins, each of which can activate a PLCβ enzyme, resulting in the rapid generation of a large number of IP₃ and DAG molecules.

Caption: Activation of the Gq/11-PLCβ signaling axis by this compound.

IP₃-Mediated Calcium Release from the Endoplasmic Reticulum

The IP₃ generated by PLCβ action diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER). The ER serves as the primary intracellular storage organelle for calcium.

The binding of IP₃ to its receptor induces a conformational change in the channel, causing it to open and release stored Ca²⁺ from the ER lumen into the cytoplasm. This leads to a rapid and substantial increase in the cytosolic free calcium concentration, often referred to as a "calcium transient." This release of stored calcium is the cornerstone of this compound's mechanism of action in target cells.

Experimental Workflow: Quantifying this compound-Induced Calcium Mobilization

The following section provides a detailed, field-proven protocol for the quantitative analysis of this compound-induced calcium mobilization using a fluorescent plate reader-based assay. This method is widely adopted in both academic and industrial settings for its high-throughput capability and robust performance.

Core Principle

The assay relies on the use of a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM. The AM ester group renders the molecule lipophilic, allowing it to cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM ester, trapping the active, calcium-sensitive Fluo-4 dye in the cytoplasm. Upon binding to Ca²⁺, Fluo-4 exhibits a significant increase in its fluorescence emission intensity.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| Human Uterine Smooth Muscle Cells | ATCC | Biological system expressing endogenous FP receptors |

| DMEM/F-12 Medium | Gibco | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |

| Penicillin-Streptomycin | Gibco | Antibiotic |

| Trypsin-EDTA | Gibco | Cell detachment agent |

| Black-walled, clear-bottom 96-well plates | Corning | Assay plate for fluorescence measurements |

| Fluo-4 AM | Invitrogen | Fluorescent calcium indicator |

| Pluronic F-127 | Invitrogen | Dispersing agent for Fluo-4 AM |

| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |

| HEPES | Sigma-Aldrich | Buffering agent |

| This compound tromethamine | Cayman Chemical | Agonist |

| Probenecid (optional) | Sigma-Aldrich | Inhibits organic anion transporters |

Step-by-Step Experimental Protocol

Day 1: Cell Plating

-

Culture human uterine smooth muscle cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells at 80-90% confluency using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

Day 2: Calcium Mobilization Assay

-

Prepare Loading Buffer:

-

Prepare a 1 M stock solution of Probenecid in 1 M NaOH.

-

Prepare a 1 M stock solution of HEPES, pH 7.4.

-

Prepare the Assay Buffer: HBSS containing 20 mM HEPES and 2.5 mM Probenecid. The Probenecid is included to inhibit organic anion transporters that can extrude the dye from the cells, thus improving signal quality.

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

For the final Loading Buffer, dilute the Fluo-4 AM stock to 4 µM in the Assay Buffer. Add an equal volume of the 20% Pluronic F-127 solution to the diluted Fluo-4 AM (final concentration of Pluronic F-127 will be approximately 0.04%). Vortex thoroughly.

-

-

Dye Loading:

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the Loading Buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Prepare Compound Plate:

-

During the incubation, prepare a serial dilution of this compound in the Assay Buffer in a separate 96-well plate. This will be your "compound plate." A typical concentration range would be from 1 nM to 10 µM. Include wells with Assay Buffer only to serve as the vehicle control.

-

-

Assay Execution:

-

Set up a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Program the instrument to perform the following sequence:

-

Read baseline fluorescence for 10-20 seconds.

-

Add 50 µL of the this compound dilutions (or vehicle) from the compound plate to the cell plate.

-

Immediately and continuously record the fluorescence signal from each well every 1-2 seconds for at least 120 seconds.

-

-

Data Analysis and Interpretation

-

Normalization: The raw fluorescence data should be normalized to the baseline. A common method is to express the response as a ratio of fluorescence (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

-

Dose-Response Curve: For each concentration of this compound, determine the peak fluorescence response. Plot the peak F/F₀ values against the logarithm of the this compound concentration.

-

EC₅₀ Calculation: Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response). This value is a key measure of the potency of this compound.

Caption: Workflow for a quantitative calcium mobilization assay.

Trustworthiness and Self-Validation

To ensure the scientific rigor of the results, the following controls are mandatory:

-

Positive Control: Use a maximal concentration of a known agonist, such as PGF2α or a calcium ionophore (e.g., ionomycin), to confirm cell health and the responsiveness of the dye.

-

Negative Control: Include a vehicle-only control to establish the baseline response and account for any mechanical artifacts from the compound addition.

-

Antagonist Confirmation: To prove that the observed signal is mediated specifically through the FP receptor, pre-incubate a set of wells with a selective FP receptor antagonist prior to the addition of this compound. This should result in a rightward shift of the this compound dose-response curve.

Conclusion

The signaling pathway of this compound is a classic example of Gq-mediated intracellular calcium mobilization. By understanding the key molecular players—the FP receptor, Gq/11, PLCβ, and IP₃—researchers can effectively probe the pharmacological effects of this important drug. The provided experimental workflow offers a robust, high-throughput method for quantifying the potency and efficacy of this compound and other FP receptor agonists. Adherence to the principles of self-validation through appropriate controls will ensure that the data generated is both accurate and reliable, providing a solid foundation for further research and drug development endeavors.

References

-

Title: Prostanoid receptors: structures, properties, and functions Source: Physiological Reviews URL: [Link]

-

Title: The IUPHAR/BPS Guide to PHARMACOLOGY - FP receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Calcium Signaling Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

-

Title: FLIPR Calcium Assay Kits Source: Molecular Devices URL: [Link]

An In-depth Technical Guide to the Prostaglandin F2α Receptor Binding Affinity of Carboprost

Introduction: The FP Receptor and the Synthetic Agonist Carboprost

The Prostaglandin F2α receptor, commonly known as the FP receptor, is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[1][2] Primarily, it is recognized for its function in female reproductive health, mediating uterine contractions essential for parturition.[1][3] Its activation is also implicated in the regulation of intraocular pressure and blood pressure.[1][2]

This compound, a synthetic analog of the endogenous ligand Prostaglandin F2α (PGF2α), is a potent agonist of the FP receptor.[3][4][5][6][7] Structurally, it is 15-methyl-PGF2α; this modification protects the compound from rapid metabolic oxidation, giving it a longer duration of action compared to its natural counterpart.[5][8] Clinically, this compound tromethamine (marketed as Hemabate) is a critical therapeutic agent used to control postpartum hemorrhage caused by uterine atony when other methods have failed.[4][9][10][11][12] Its efficacy stems from its ability to bind to and activate myometrial FP receptors, inducing strong and sustained uterine contractions.[3][10][13]

This guide provides a comprehensive technical overview of the principles and methodologies employed to determine the binding affinity of this compound for the human FP receptor. We will delve into the receptor's signaling cascade and provide detailed, field-proven protocols for conducting radioligand binding assays, a gold standard for quantifying receptor-ligand interactions.

The FP Receptor Signaling Cascade

Understanding the downstream signaling pathway of the FP receptor is fundamental to appreciating the functional consequences of this compound binding. Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling primarily to the Gαq subtype of heterotrimeric G-proteins.[2][14][15]

This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound effector enzyme, Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The elevated intracellular Ca2+ levels, along with the action of DAG in activating Protein Kinase C (PKC), culminate in the phosphorylation of myosin light chains and the subsequent contraction of smooth muscle cells.[3] While Gαq is the primary transducer, evidence also suggests potential coupling to Gα12/G13 (regulating the Rho family of GTPases) and Gαi.[2][17]

Caption: FP Receptor signaling pathway upon this compound binding.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are the cornerstone for quantifying the interaction between a ligand and its receptor.[18][19] They are highly sensitive and allow for the determination of key pharmacological parameters that define binding affinity and receptor density.[20][21]

-

Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the stability of the ligand-receptor complex. A lower Kd value signifies a higher binding affinity.[22][23]

-

Receptor Density (Bmax): The maximum number of binding sites (Bmax) represents the total concentration of receptors in the sample, typically expressed as fmol of receptor per mg of protein or sites per cell.[22][23]

-

Inhibition Constant (Ki): The inhibition constant (Ki) is a measure of the affinity of a competing, unlabeled ligand (like this compound). It is derived from the concentration of the competitor that displaces 50% of the specific binding of the radioligand (the IC50).[18]

These parameters are determined through two primary types of experiments: saturation binding and competitive binding assays.

Experimental Protocol I: Saturation Binding for FP Receptor Characterization

Causality and Objective: Before determining the affinity of an unlabeled compound like this compound, it is imperative to characterize the receptor population in the chosen experimental system (e.g., membranes from cells overexpressing the human FP receptor). A saturation binding assay achieves this by using increasing concentrations of a high-affinity radioligand (e.g., [³H]-PGF2α) to determine the Kd of the radioligand and the Bmax of the FP receptor in the membrane preparation.[21][23] This provides the essential parameters needed for subsequent competitive binding experiments.

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[24]

-

Assay Setup: In a 96-well plate, set up two series of reactions in duplicate or triplicate.

-

Total Binding: Add assay buffer, a fixed amount of membrane protein (e.g., 10-50 µg), and increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [³H]-PGF2α).[24]

-

Non-Specific Binding (NSB): Set up identical wells to Total Binding, but also include a high concentration (e.g., 1000-fold the Kd of the radioligand) of an unlabeled competitor (e.g., 10 µM cold PGF2α) to saturate the receptors and measure only the binding to non-receptor components.[23]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[24]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding. This step separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold wash buffer.[24]

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the Specific Binding (Y-axis) against the concentration of the free radioligand (X-axis).

-

Fit the resulting hyperbolic curve using non-linear regression analysis with a "one-site specific binding" model. This will directly yield the Kd and Bmax values.[23]

-

Experimental Protocol II: Competitive Binding for this compound Affinity (Ki)

Causality and Objective: With the receptor population characterized, a competitive binding assay can be performed to determine the binding affinity (Ki) of the unlabeled test compound, this compound. This experiment measures the ability of this compound to compete with and displace the radioligand from the FP receptor. The concentration at which this compound displaces 50% of the specific radioligand binding is the IC50. This value, in conjunction with the known Kd of the radioligand, is used to calculate the Ki of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

-

Membrane and Reagent Preparation: Prepare FP receptor membranes as described previously. Prepare a fixed concentration of the radioligand (e.g., [³H]-PGF2α) in assay buffer, typically at or near its predetermined Kd value. Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, add the membrane preparation, the fixed concentration of radioligand, and the increasing concentrations of this compound to the appropriate wells.[24]

-

Control Wells: It is critical to include control wells for 100% specific binding (Total Binding: membranes + radioligand, no this compound) and 0% specific binding (NSB: membranes + radioligand + excess unlabeled PGF2α).

-

-

Incubation, Filtration, and Quantification: Follow steps 3, 4, and 5 from the saturation binding protocol.

-

Data Analysis:

-

Normalize the data. Set the average counts from the NSB wells to 0% specific binding and the average counts from the Total Binding wells to 100% specific binding.

-

Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

Fit the resulting sigmoidal curve using a non-linear regression model (e.g., "log(inhibitor) vs. response -- variable slope") to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :[24] Ki = IC50 / (1 + ([L]/Kd)) Where:

-

IC50 is the concentration of this compound that inhibits 50% of specific binding.

-

[L] is the concentration of the free radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor, determined from the saturation experiment.

-

-

Data Presentation and Interpretation

The quantitative data derived from these assays are best summarized in a tabular format for clarity and comparison.

| Parameter | Ligand | Value | Description |

| Kd | [³H]-PGF2α | ~3-5 nM | Affinity of the radioligand for the FP receptor. |

| Bmax | [³H]-PGF2α | Varies by system | Total receptor density in the membrane preparation (e.g., fmol/mg protein). |

| Ki | This compound | ~10-30 nM | Affinity of this compound for the FP receptor. |

| Selectivity | This compound | ~10-fold vs EP3 | Ratio of Ki at the off-target receptor (EP3) to the Ki at the target receptor (FP). |

Note: The specific values presented are representative and can vary based on experimental conditions and the biological system used. Recent structural studies indicate that this compound possesses approximately a 10-fold selectivity for the FP receptor over the closely related EP3 receptor.[8]

Interpretation: The Ki value for this compound quantifies its binding affinity. A lower Ki indicates a tighter binding to the FP receptor, which generally correlates with higher potency for eliciting a biological response, such as uterine contraction. The selectivity ratio is also a critical parameter in drug development. The off-target activation of the EP3 receptor by this compound is believed to contribute to side effects such as fever and hypertension.[8][25] Therefore, understanding the binding affinity at both on-target and off-target receptors is essential for a complete pharmacological profile.

Conclusion

Determining the binding affinity of this compound for the Prostaglandin F2α receptor is a fundamental exercise in pharmacology that bridges molecular interaction with clinical efficacy. Through the meticulous application of saturation and competitive radioligand binding assays, researchers can derive the essential parameters—Kd, Bmax, and Ki—that define this interaction. These self-validating protocols provide the robust, quantitative data necessary for structure-activity relationship studies, drug candidate optimization, and a deeper understanding of the molecular mechanisms underlying the therapeutic action and side-effect profile of this important oxytocic agent.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Tromethamine? Retrieved from [Link]

-

MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem Compound Summary for CID 5281074. Retrieved from [Link]

-

Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]

-

Pharmacology of this compound Tromethamine (Hemabate). (2024, November 23). YouTube. Retrieved from [Link]

-

Limbird, L. E. (n.d.). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Kim, J., et al. (2015). Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation. PMC. Retrieved from [Link]

-

Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. NIH. Retrieved from [Link]

-

Pfizer Medical - US. (n.d.). HEMABATE® (this compound tromethamine) Clinical Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Al-Musa, A., et al. (2020). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. NIH. Retrieved from [Link]

-

Tang, E. H., & Vanhoutte, P. M. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of PGF2α/FP pathway involved in pathogenesis of cardiovascular disease. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

MDPI. (2023). From Vascular Dysfunction to Atherothrombosis: The Pivotal Role of Eicosanoids and Their Receptors in Platelet and Endothelial Imbalance: A Scoping Review. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. Retrieved from [Link]

-

Guo, N., et al. (2015). Measurement of Bmax and Kd with the glycine transporter 1 radiotracer 18F-MK6577 using a novel multi-infusion paradigm. NIH. Retrieved from [Link]

-

Kumar, S., et al. (2024). Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. NIH. Retrieved from [Link]

-

Qu, C., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

-

Qu, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. PubMed Central. Retrieved from [Link]

-

Qu, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular mechanism of G-protein selectivity of prostaglandin receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5281075. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Retrieved from [Link]

-

Morris, E. D., et al. (2011). Determination of in vivo Bmax and Kd for [11C]GR103545, an agonist PET tracer for kappa opioid receptors: A study in nonhuman primates. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

-

TPC. (2013). Bmax and KD. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Bmax and Kd Estimated by Saturation Binding Experiments on Intact Cells. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

-

Gurevich, V. V., et al. (2016). G protein-coupled receptor signaling: transducers and effectors. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (2015). SAR of Ligands of the hFP Receptor. Retrieved from [Link]

-

Slideshare. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The function of FP receptor and overall structures of FP-Gs/q70iN complexes. Retrieved from [Link]

Sources

- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 7. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 10. youtube.com [youtube.com]

- 11. tga.gov.au [tga.gov.au]

- 12. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. multispaninc.com [multispaninc.com]

- 20. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. TPC - Bmax and KD [turkupetcentre.net]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Carboprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Carboprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a critical active pharmaceutical ingredient (API) utilized primarily in obstetrics for its potent oxytocic properties.[1][2] Its principal applications include the control of postpartum hemorrhage and the induction of second-trimester abortions.[2][3] The chemical structure of this compound features a methyl group at the C-15 position, a modification that significantly enhances its metabolic stability and prolongs its physiological action compared to the naturally occurring PGF2α.[2] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound tromethamine, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.

I. Strategic Approach to this compound Synthesis: The Corey Lactone Route

The total synthesis of prostaglandins, including this compound, has been a subject of extensive research for decades, with the Corey synthesis being a landmark and widely adopted strategy.[4][5][6][7][8][9][10][11] This approach is renowned for its stereocontrol and versatility, allowing for the synthesis of various prostaglandin analogs from a common intermediate, the Corey lactone.[4][5][7][9]

The synthesis of this compound via the Corey lactone involves the strategic construction of the cyclopentane core with the correct stereochemistry, followed by the sequential addition of the two aliphatic side chains. A key modification for this compound synthesis is the introduction of the C-15 methyl group, which is typically achieved by reacting a Corey lactone-derived intermediate with a methylating agent, such as a methyl Grignard reagent or trimethylaluminium.[1] This reaction leads to the formation of a mixture of C-15 epimers, which necessitates a subsequent separation step to isolate the desired (15S)-isomer.[1][12][13]

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the central role of the Corey lactone intermediate.

Caption: Generalized workflow for this compound synthesis via the Corey lactone.

II. Key Synthetic Transformations and Mechanistic Insights

Several critical chemical reactions underpin the synthesis of this compound. Understanding the mechanisms and optimizing the conditions for these reactions are paramount for a successful and efficient synthesis.

A key step in the formation of the lactone core often involves a Baeyer-Villiger oxidation. This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as m-chloroperoxybenzoic acid (mCPBA).[14] The stereochemistry of the starting material is retained in the product, making it a powerful tool for stereocontrolled synthesis.

The introduction of the α- and ω-side chains is typically accomplished through olefination reactions. The Wittig reaction, utilizing a phosphonium ylide, and the Horner-Wadsworth-Emmons reaction, employing a phosphonate carbanion, are commonly used to form the requisite carbon-carbon double bonds with control over the stereochemistry (E/Z selectivity).[14][15]

As mentioned, the defining structural feature of this compound, the C-15 methyl group, is introduced via a Grignard reaction.[1] The addition of a methylmagnesium halide to a C-15 ketone precursor yields a tertiary alcohol. This reaction is not stereoselective, producing a mixture of the (15S) and (15R) epimers.[12][13] The ratio of these epimers can be influenced by reaction conditions, but a subsequent separation is almost always necessary.

III. Purification Strategies: Achieving Pharmaceutical Grade Purity

The purification of this compound tromethamine is a multi-step process aimed at removing process-related impurities and, most importantly, separating the desired (15S)-epimer from the undesired (15R)-epimer (15-epi-carboprost).[12][13][16] The presence of the 15-epi-carboprost and the 5,6-trans isomer are critical impurities that must be controlled to meet pharmacopeial standards.[12][17][18]

The primary method for separating the C-15 epimers is chromatography.[13][16][19] High-performance liquid chromatography (HPLC) is the most effective technique for this challenging separation.[17][20] Often, the separation is performed on the methyl ester derivative of this compound, which has more favorable chromatographic properties than the free acid.[13][19]

| Parameter | Typical Conditions for HPLC Separation of this compound Methyl Ester Epimers | Reference |

| Stationary Phase | Silica gel or a modified silica-based column (e.g., C18 for reversed-phase) | [17][20] |

| Mobile Phase | A mixture of non-polar and polar solvents, such as hexane/isopropanol or dichloromethane/acetone. | [13][19] |

| Detection | UV detection (often after derivatization) or refractive index detection. | [17] |

Experimental Protocol: HPLC Analysis of this compound Tromethamine

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the quantitative analysis of this compound tromethamine in pharmaceutical formulations.[20]

-

Mobile Phase Preparation: A filtered and degassed mixture of an aqueous buffer (e.g., acetate buffer pH 3.7) and an organic modifier like methanol (e.g., 30:70 v/v) is prepared.[20]

-

Standard Solution Preparation: A known concentration of this compound Tromethamine reference standard is accurately weighed and dissolved in a suitable diluent (e.g., purified water).[20]

-

Sample Preparation: The pharmaceutical dosage form is appropriately diluted to a concentration within the linear range of the method.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of this compound tromethamine in the sample is calculated by comparing its peak area to that of the standard.

After chromatographic purification and hydrolysis of the methyl ester (if applicable), the final purification step involves the formation of the tromethamine salt and subsequent crystallization.[16][19][21] This step not only serves as a purification method but also yields the stable, crystalline form of the API.[20][22][23][24][25][26]

Experimental Protocol: Crystallization of this compound Tromethamine

-

Dissolution: this compound free acid is dissolved in a suitable organic solvent, such as ethanol, methanol, or acetonitrile.[21][22][23][24]

-

Salt Formation: A solution of tromethamine in water is added dropwise to the this compound solution at a controlled temperature (e.g., 20-25°C).[21][22][23][24][25] The pH may be adjusted.[21]

-

Crystallization: The mixture is cooled to induce crystallization (e.g., 5-10°C) and stirred to promote crystal growth.[21][22]

-

Isolation and Drying: The crystalline product is isolated by filtration, washed with a cold solvent, and dried under vacuum.[23][24]

The following diagram outlines the key stages in the purification of this compound and its conversion to the final tromethamine salt.

Caption: Purification and salt formation of this compound tromethamine.

IV. Quality Control and Analytical Methods

Strict quality control is essential throughout the manufacturing process to ensure the final API meets the required specifications for purity, potency, and safety.[21] A Drug Master File (DMF) is typically submitted to regulatory authorities, detailing the entire manufacturing process.[27]

Various analytical techniques are employed for quality control:

-

High-Performance Liquid Chromatography (HPLC): For assay, purity determination, and quantification of impurities, particularly the 15R-epimer and 5-trans isomer.[17][20][28]

-

Gas Chromatography (GC): May be used for the analysis of residual solvents.

-

Infrared (IR) Spectroscopy: For identification of the compound.[28]

-

Specific Rotation: To confirm the stereochemical integrity of the molecule.[28]

-

Loss on Drying: To determine the water content.[28]

-

Residue on Ignition: To measure the amount of inorganic impurities.[28]

V. Conclusion

The chemical synthesis and purification of this compound tromethamine is a complex and challenging endeavor that requires a deep understanding of stereocontrolled organic synthesis and advanced purification techniques. The Corey lactone approach provides a robust and versatile platform for the synthesis, while chromatographic separation and controlled crystallization are critical for achieving the high purity required for a pharmaceutical product. Adherence to Good Manufacturing Practices (cGMPs) and rigorous quality control are paramount to ensure the safety and efficacy of this vital medication.[21]

References

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

-

Chemignition. (n.d.). This compound Tromethamine API Exporter, Manufacturer and Supplier. Retrieved from [Link]

-

Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1886. [Link]

-

Srinivasan, K., & Meyyanathan, S. N. (2014). A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link]

-

Brown, L. W., & Carpenter, B. E. (1980). Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin. Journal of Pharmaceutical Sciences, 69(12), 1396–1399. [Link]

-

Smith, A. B., III, & Ishenin, Y. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(47), 8685–8690. [Link]

-

Tănase, C., Cocu, F., Căproiu, M. T., & Drăghici, C. (2015). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 60(7-8), 735-742. [Link]

- Maraczi, B., et al. (2018). Process for the preparation of this compound and its tromethamine salt.

-

ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Image]. Retrieved from [Link]

-

Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Ovidius University Annals of Chemistry, 32(1), 23-41. [Link]

- Maraczi, B., et al. (2017). Process for the preparation of this compound and its tromethamine salt. World Intellectual Property Organization.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Pharmacompass. (n.d.). This compound tromethamine (USP) | API DMFs | US Drug Master File (DMF) Details. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: this compound Tromethamine. Retrieved from [Link]

- Chen, Y., et al. (2023).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of this compound Tromethamine: An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 8(11), 7643–7648. [Link]

-

Pharmaffiliates. (n.d.). This compound-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). The first synthesized prostaglandin lactones, PGF2α-1,9. [Image]. Retrieved from [Link]

- Yang, M., et al. (2013). Crystals of this compound tromethamine and the preparation method as well as the uses thereof.

- Yang, M., et al. (2012). This compound tromethamine crystals, preparation method and application thereof.

-

ResearchGate. (2025). Simultaneous determination of the main components in this compound tromethamine injection by HPLC-UV-CAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Yang, M., et al. (2014). This compound tromethamine crystals, preparation method and application thereof.

- Maraczi, B., et al. (2021). Process for the preparation of this compound and its tromethamine salt.

- Zhang, W., et al. (2020). A kind of purification method of this compound.

-

ResearchGate. (2025). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Chromatography B. [Link]

- Yang, M., et al. (2013). Crystals of this compound tromethamine and the preparation method as well as the uses thereof.

-

SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]

- Chen, Y., et al. (2012). High-purity this compound tromethamine, and preparation method and application thereof.

-

Pharmaffiliates. (n.d.). Pharmaffiliates this compound-impurities. Retrieved from [Link]

- Yang, M., et al. (2013). Preparation method for and uses of this compound tromethamine crystal.

-

Patsnap Synapse. (2024). What is the mechanism of this compound Tromethamine?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Pharmaceutical Intermediates: A Focus on this compound Tromethamine. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 9. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP4140982A2 - Processes and intermediates for the preparations of this compound and this compound tromethamine, and this compound tromethamine prepared therefrom - Google Patents [patents.google.com]

- 13. ES2812770T3 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]

- 14. synarchive.com [synarchive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EP3383844A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]

- 17. Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN102816099A - High-purity this compound tromethamine, and preparation method and application thereof - Google Patents [patents.google.com]

- 19. WO2017093770A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]

- 20. jgtps.com [jgtps.com]

- 21. chemignition.com [chemignition.com]

- 22. US20130190404A1 - Crystals of this compound tromethamine and the preparation method as well as the uses thereof - Google Patents [patents.google.com]

- 23. CN102336693A - this compound tromethamine crystals, preparation method and application thereof - Google Patents [patents.google.com]

- 24. CN102336693B - this compound tromethamine crystals, preparation method and application thereof - Google Patents [patents.google.com]

- 25. CA2805959A1 - Crystals of this compound tromethamine and the preparation method as well as the uses thereof - Google Patents [patents.google.com]

- 26. GB2495458A - Preparation method for and uses of this compound tromethamine crystal - Google Patents [patents.google.com]

- 27. This compound tromethamine (USP) | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 28. uspbpep.com [uspbpep.com]

An In-Depth Technical Guide to the Molecular Structure and Functional Group Analysis of Carboprost

Executive Summary

Carboprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a critical therapeutic agent in obstetrics and gynecology, primarily utilized for the management of postpartum hemorrhage.[1] Its potent oxytocic properties stem from a meticulously designed molecular architecture that enhances biological activity and metabolic stability compared to its natural counterpart. This guide provides a comprehensive examination of this compound's molecular structure, delves into the specific roles of its constituent functional groups, and outlines the definitive analytical methodologies required for its characterization. We will explore the molecule's stereochemical intricacies and the structure-activity relationships that govern its pharmacological profile. Furthermore, this document details robust experimental protocols for spectroscopic and chromatographic analysis, offering researchers and drug development professionals a validated framework for quality control and further investigation.

Introduction to this compound

This compound is the (15S)-15-methyl analogue of the naturally occurring prostaglandin F2α.[2] Marketed as this compound Tromethamine, it is administered as a salt to improve solubility and stability.[3] Its primary clinical application is to induce strong myometrial (uterine) contractions to control severe postpartum bleeding that has not responded to other treatments like oxytocin.[1][4]

The mechanism of action involves binding to and activating prostaglandin F receptors on uterine smooth muscle cells.[5] This activation triggers a downstream signaling cascade leading to an increase in intracellular calcium levels, which is the direct stimulus for muscle contraction.[5][6] The result is a potent and sustained contraction of the uterus, which constricts uterine blood vessels at the placental site, promoting hemostasis.[3][5] A key structural modification—the methylation at the C-15 position—is crucial to its enhanced therapeutic profile.[7]

Elucidation of the Molecular Structure

The chemical identity of this compound is (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid.[2] Its structure is based on the 20-carbon prostanoid skeleton, which consists of a cyclopentane ring with two aliphatic side chains, termed the alpha (α) chain and the omega (ω) chain.

Key Structural and Stereochemical Features:

-

Prostanoid Core: A central cyclopentane ring provides the foundational scaffold.

-

Alpha (α) Chain: A seven-carbon chain attached to C-8 of the ring, containing a cis double bond between C-5 and C-6 and terminating in a carboxylic acid group.

-

Omega (ω) Chain: An eight-carbon chain attached to C-12 of the ring, featuring a trans double bond between C-13 and C-14.

-

Stereochemistry: this compound possesses multiple chiral centers, leading to specific stereoisomers. The precise spatial arrangement of the hydroxyl groups on the cyclopentane ring (at C-9 and C-11) and the side chains is critical for receptor binding and biological activity.[8] The designation (15S) refers to the specific configuration at the C-15 position, which is vital for its function.[2] The presence of isomers, such as the 15(R)-epimer or the 5,6-trans isomer, are considered impurities that must be controlled during synthesis and purification.[9]

| Feature | Description | IUPAC Nomenclature Reference |

| Molecular Formula | C₂₁H₃₆O₅ | [2] |

| Molar Mass | 368.514 g·mol⁻¹ | [7] |

| Core Structure | Prosta-5,13-dien-1-oic acid | [2] |

| α-Chain C=C Bond | cis (Z) configuration at C-5 | (5Z )[2] |

| ω-Chain C=C Bond | trans (E) configuration at C-13 | (13E )[2] |

| Key Chiral Centers | C-8, C-9, C-11, C-12, C-15 | (9α ,11α ,15S )[2] |

Functional Group Analysis and Contribution to Activity

The pharmacological activity and physicochemical properties of this compound are dictated by its distinct functional groups. Each group plays a specific role in receptor interaction, solubility, and metabolic stability.

-

Carboxylic Acid (-COOH): Located at the terminus of the α-chain (C-1), this acidic group is essential for binding to the prostaglandin F receptor. It acts as a primary anchor point, forming ionic interactions within the receptor's binding pocket.

-

Hydroxyl Groups (-OH): this compound has three hydroxyl groups at positions C-9, C-11, and C-15. These groups are critical for forming hydrogen bonds with the receptor, contributing to binding affinity and specificity. The specific stereochemistry of the C-9 and C-11 hydroxyls is a defining feature of F-series prostaglandins. Intramolecular hydrogen bonding between the C-15 hydroxyl and the terminal carboxyl group can also influence the molecule's overall conformation, which is believed to be a precursor to its active state.[10]

-

Alkene Groups (C=C): The cis double bond at C-5 and the trans double bond at C-13 introduce rigidity to the aliphatic side chains. This defined geometry is crucial for orienting the molecule correctly within the receptor binding site.

-

15-Methyl Group (-CH₃): This is the most significant modification distinguishing this compound from its parent compound, PGF2α. A primary metabolic pathway for deactivating natural prostaglandins is the enzymatic oxidation of the C-15 hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase. The presence of the methyl group at C-15 sterically hinders this enzyme, preventing metabolic breakdown.[7] This modification significantly prolongs the drug's half-life and duration of action, making it a more effective therapeutic agent.[11]

Caption: Relationship between this compound's functional groups and its key molecular properties.

Spectroscopic and Chromatographic Characterization

A multi-technique analytical approach is required to confirm the identity, purity, and structural integrity of this compound. This involves a combination of chromatography for separation and spectroscopy for structural elucidation.

Rationale for Method Selection

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and separating this compound from stereoisomers and degradation products.[12] Due to the lack of a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Refractive Index (RI) are often employed.[12][13]

-

Mass Spectrometry (MS): Provides definitive molecular weight confirmation and structural information through fragmentation analysis.[14] LC-MS is a powerful combination for impurity profiling.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies, serving as a molecular fingerprint.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule, confirming stereochemistry and identifying impurities.[17]

Caption: Integrated analytical workflow for the comprehensive characterization of this compound.

Experimental Protocols

-

Rationale: This method separates this compound from its potential impurities, particularly the 15(R)-epimer and 5-trans-isomer. An isocratic method provides robust and reproducible results for routine quality control.

-

Methodology:

-

Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[18]

-

Mobile Phase: A mixture of acetate buffer (pH 3.7) and methanol (e.g., 30:70 v/v).[18] The acidic pH ensures the carboxylic acid is protonated for better retention.

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detection at a low wavelength (e.g., 200 nm), as this compound lacks a strong chromophore.[18] Alternatively, a Charged Aerosol Detector (CAD) can be used for more universal detection.

-

Standard Preparation: Prepare a standard solution of this compound Tromethamine in purified water at a known concentration (e.g., 150-200 µg/mL).[18]

-

Sample Preparation: Dilute the injection formulation to fall within the linear range of the standard curve.

-

Analysis: Inject equal volumes of the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks. Isomeric impurities are identified by their relative retention times.

-

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

-

Methodology:

-

LC System: Couple the HPLC system from Protocol 4.2.1 directly to the mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid, or positive ion mode ([M+H]⁺).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: Set the scan range to cover the expected mass of this compound (m/z 100-500).

-

Analysis: Infuse the sample post-column into the ESI source. The primary peak should correspond to the calculated mass of this compound (C₂₁H₃₆O₅, exact mass: 368.2563).

-

Tandem MS (MS/MS): For structural confirmation, select the molecular ion (m/z 368) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which can be used to confirm the structure of different parts of the molecule.[19]

-

-

Rationale: FTIR provides a rapid, non-destructive confirmation of the molecule's functional groups, serving as a fingerprint for identity confirmation.

-

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid this compound sample, or analyze a thin film of the sample on a salt plate (e.g., NaCl).

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Collection: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).

-

Spectral Analysis: Identify characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl and carboxylic acid groups.

-

~2930 cm⁻¹ (sharp): C-H stretching from the aliphatic chains.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching from the carboxylic acid group.

-

~1650 cm⁻¹ (weak): C=C stretching from the alkene groups.

-

~970 cm⁻¹: C-H bend characteristic of the trans double bond.

-

-

-

Rationale: ¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound, including its complex stereochemistry.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Analysis: Acquire a one-dimensional proton spectrum. Key signals include:

-

~5.3-5.6 ppm: Vinyl protons of the two C=C double bonds.

-

~3.5-4.2 ppm: Protons attached to carbons bearing hydroxyl groups (CH-OH).

-

~2.3 ppm: Protons adjacent to the carboxylic acid group.

-

~1.2 ppm: Singlet corresponding to the C-15 methyl group protons.

-

~0.9 ppm: Triplet for the terminal methyl group of the ω-chain.

-

-

¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

-

2D NMR (COSY, HSQC): Perform two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish proton-proton and proton-carbon connectivities, confirming the complete molecular framework.

-

Conclusion

This compound is a prime example of rational drug design, where a subtle structural modification to a natural prostaglandin leads to a significantly improved therapeutic agent. The addition of a single methyl group at the C-15 position transforms PGF2α into a metabolically robust drug capable of effectively managing life-threatening postpartum hemorrhage. A thorough understanding of its molecular structure and the roles of its functional groups is paramount for its synthesis, quality control, and the development of future prostaglandin analogues. The integrated analytical workflow presented in this guide, combining chromatographic separation with advanced spectroscopic techniques, provides a self-validating system for ensuring the identity, purity, and quality of this compound, meeting the rigorous standards of the pharmaceutical industry.

References

-

PubChem. (n.d.). This compound Tromethamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of this compound Tromethamine? Patsnap Synapse. Retrieved from [Link]

-

Pharmacology of this compound Tromethamine (Hemabate). (2024, November 23). YouTube. Retrieved from [Link]

-

GlobalRx. (n.d.). This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of this compound methylate? Patsnap Synapse. Retrieved from [Link]

-

Ohtsu, N., et al. (1993). FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins in dilute CCl4 solution: structure-activity relationships. PubMed. Retrieved from [Link]

-

RxList. (n.d.). Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lucent Drugs. (n.d.). This compound Tromethamine | Manufacturers. Retrieved from [Link]

-

Hamberg, M. (1995). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound). ResearchGate. Retrieved from [Link]

-

Brown, L. W., & Carpenter, B. E. (1980). Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin. PubMed. Retrieved from [Link]

-

Li, H., et al. (2015). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Processes and intermediates for the preparations of this compound and this compound tromethamine.

-

Ho, P. C., et al. (2007). Method to determine stability and recovery of this compound and misoprostol in infusion preparations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of this compound at various pH values. Retrieved from [Link]

-

ResearchGate. (2012). Chiral Separation of this compound Isomers by Normal Phase LC Using Amylose Chiral Stationary Phase. Retrieved from [Link]

-

ResearchGate. (2019). Simultaneous determination of the main components in this compound tromethamine injection by HPLC-UV-CAD. Retrieved from [Link]

-

DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). A simple RP-HPLC method for quantitation of this compound Tromethamine in injection dosage form. Retrieved from [Link]

-

Houde, D., et al. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. National Institutes of Health. Retrieved from [Link]

-

Wilkop, T. E., et al. (2020). NMR spectroscopy analysis reveals differential metabolic responses in arabidopsis roots and leaves. PLOS One. Retrieved from [Link]

-

ResearchGate. (2019). Fast and Quantitative NMR Metabolite Analysis Afforded by a Paramagnetic Co‐Solute. Retrieved from [Link]

-

Semantic Scholar. (2013). NMR Spectroscopy in Drug and Natural Product Analysis. Retrieved from [Link]

-

ResearchGate. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds. Retrieved from [Link]

- Grassian Group at UCSD. (n.d.). Transmission FTIR Spectroscopy. Google Sites.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

National Institutes of Health. (2007). Stereochemistry in Drug Action. Retrieved from [Link]

-

gems-inclusions.com. (n.d.). FTIR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

-

Universität Halle. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

Sources

- 1. Articles [globalrx.com]

- 2. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 6. What is the mechanism of this compound methylate? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. EP4140982A2 - Processes and intermediates for the preparations of this compound and this compound tromethamine, and this compound tromethamine prepared therefrom - Google Patents [patents.google.com]

- 10. FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins in dilute CCl4 solution: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. NMR Spectroscopy in Drug and Natural Product Analysis | Semantic Scholar [semanticscholar.org]

- 18. jgtps.com [jgtps.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Carboprost in Animal Models

Introduction: Understanding Carboprost and its Significance

This compound, a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent oxytocic agent used clinically to control postpartum hemorrhage due to uterine atony.[1][2] Its pharmacological action stems from its ability to induce strong myometrial contractions.[3][4] The key to this compound's enhanced clinical utility over its endogenous counterpart lies in a subtle but critical structural modification: the methylation at the C-15 position.

Natural PGF2α is rapidly metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C-15.[5][6] This enzymatic action results in a very short biological half-life, making the natural compound unsuitable for sustained therapeutic effect. The methyl group in this compound sterically hinders this primary metabolic pathway, rendering the molecule resistant to 15-PGDH-mediated degradation.[1][6] This resistance confers a significantly longer duration of action and greater potency, making it a cornerstone in obstetric care.[7] Understanding its behavior in preclinical animal models is therefore paramount for both drug development and toxicological assessment.

This guide provides a detailed examination of the pharmacokinetic (PK) and metabolic profile of this compound across various animal models, offering field-proven insights into experimental design and data interpretation.

Section 1: The Metabolic Journey of this compound

The metabolism of this compound, while protected from the initial rapid inactivation that befalls PGF2α, follows the general catabolic pathways established for prostaglandins. These processes primarily occur in the liver and involve a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion.

Primary Metabolic Pathways

While direct oxidation at C-15 is blocked, the metabolism of this compound is presumed to proceed through two main oxidative routes, analogous to other prostaglandins:[8][9]

-

β-Oxidation: The carboxylic acid side chain (upper chain) is shortened by the sequential removal of two-carbon units, a process identical to fatty acid metabolism.

-

ω-Oxidation: The alkyl side chain (lower chain) undergoes oxidation at its terminal (ω) and penultimate (ω-1) carbon atoms.

These initial oxidative steps are typically followed by further reactions, including reduction of ketones and other modifications, leading to a variety of metabolites that are ultimately excreted. The resulting metabolites are pharmacologically less active than the parent compound.

Species-Specific Metabolic Differences

The rate and profile of prostaglandin metabolism are known to be species-dependent.[5] For instance, studies on PGF2α have shown that rat kidneys possess a high concentration of prostaglandin 9-hydroxy dehydrogenase, which can convert PGF metabolites to PGE metabolites, a pathway not as prominent in other species.[5] While specific comparative metabolism studies for this compound are not extensively published, it is a critical consideration in model selection. The choice of an animal model for toxicology or efficacy studies should ideally be based on its metabolic similarity to humans. In vitro cross-species metabolism studies using liver microsomes are the standard approach to establish this.[10]

Section 2: Pharmacokinetics (ADME) in Animal Models

The overall disposition of this compound in the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Absorption

This compound is typically administered via deep intramuscular (IM) injection.[6] This route provides rapid absorption into the systemic circulation.[11] In a pharmacokinetic study in beagle dogs receiving a related compound, this compound methylate, the active metabolite this compound was readily detected in plasma.[12] Following IM administration in humans, peak plasma concentrations are typically observed within 15 to 60 minutes, a timeframe that is expected to be similar in larger animal models like dogs and non-human primates.[7][13]

Distribution

Once absorbed, this compound is distributed throughout the body. Due to its potent effects on smooth muscle, understanding its distribution to non-target tissues is crucial for safety assessment. Animal studies have shown that this compound can cross the placenta, which is a critical factor in its toxicological profile during pregnancy.[14]

While comprehensive tissue distribution studies for this compound are not widely published, standard methodologies involve administering a radiolabeled version of the compound to animals (commonly rats or mice) and measuring radioactivity in various tissues at different time points.[15][16][17] Such studies would likely reveal accumulation in organs of elimination like the liver and kidneys.

Metabolism

As detailed in Section 1, this compound is metabolized primarily via oxidation. The liver is the main site of this biotransformation. In vitro studies using liver microsomes from different species (e.g., rat, dog, monkey, human) are invaluable for elucidating the specific cytochrome P450 (CYP) enzymes involved and for predicting potential drug-drug interactions.[10][18]

Excretion

The primary route of elimination for this compound and its metabolites is through the urine.[3][7] Studies in Cynomolgus monkeys have demonstrated that urinary excretion is rapid and substantially complete within 24 hours of administration, with the majority of the dose being eliminated in the first 5 to 10 hours.[7] This indicates efficient clearance of the drug from the body.

Section 3: Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic characteristics of this compound derived from available literature. It is important to note that direct, side-by-side comparative PK studies across different animal species are scarce in public literature. The data presented are compiled from various sources and should be considered illustrative of the general profile.

| Parameter | Animal Model | Route | Key Finding | Reference |

| Time to Peak (Tmax) | Human (proxy) | IM | 15 - 60 minutes | [7][13] |

| Excretion Route | Cynomolgus Monkey | IM / SC | Primarily urinary | [7] |

| Excretion Rate | Cynomolgus Monkey | IM / SC | Rapid; nearly complete in 24 hours | [7] |

| Metabolism | General | N/A | Resistant to 15-PGDH; metabolized via β- and ω-oxidation | [6][8] |

| Placental Transfer | Rat / Rabbit | N/A | Confirmed to cross the placenta | [14] |

Section 4: Experimental Methodologies: A Practical Guide

Designing robust preclinical studies is essential for accurately characterizing the ADME profile of a drug candidate like this compound. The protocols described here represent self-validating systems grounded in established scientific practice.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical PK study in a non-rodent model, such as the beagle dog or a non-human primate, which are commonly used for their physiological similarity to humans.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of this compound following intramuscular administration.

Step-by-Step Methodology:

-

Animal Selection & Acclimation: Select healthy, adult male or female beagle dogs (n=4-6). House them individually and allow for an acclimation period of at least 7 days with access to standard diet and water ad libitum.

-

Catheterization: On the day prior to the study, place a catheter in a peripheral vein (e.g., cephalic vein) for serial blood sampling. This minimizes stress from repeated venipuncture.

-

Dosing: Administer a single dose of this compound (e.g., 250 µg) via deep intramuscular injection into the hind limb. Record the exact time of administration.

-